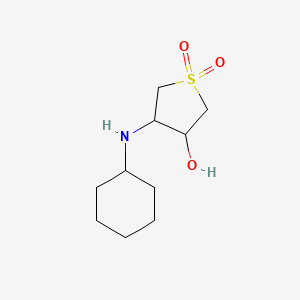
2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe am Tetrazolring.
Reduktion: Reduktionsreaktionen könnten die Benzamidgruppe angreifen und diese möglicherweise in ein Amin umwandeln.
Substitution: Die Phenylbutangruppe kann an Substitutionsreaktionen teilnehmen, insbesondere unter sauren oder basischen Bedingungen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Die Bedingungen für Substitutionsreaktionen können starke Säuren oder Basen wie Salzsäure (HCl) oder Natriumhydroxid (NaOH) umfassen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise ein Carbonsäurederivat ergeben, während die Reduktion ein Amin erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten wie antimikrobielle oder antitumorale Eigenschaften.
Medizin: Als potenzieller Medikamentenkandidat untersucht, da er mit spezifischen biologischen Zielstrukturen interagieren kann.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator bei chemischen Reaktionen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(5-Methyl-1H-tetrazol-1-yl)-N-(4-Phenylbutan-2-yl)benzamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Tetrazolderivate mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Zielstrukturen und Signalwege müssen durch experimentelle Studien identifiziert werden.
Wirkmechanismus
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(1H-Tetrazol-1-yl)-N-(4-Phenylbutan-2-yl)benzamid: Fehlt die Methylgruppe am Tetrazolring.
2-(5-Methyl-1H-tetrazol-1-yl)-N-(4-Phenylbutan-2-yl)acetamid: Hat eine Acetamidgruppe anstelle einer Benzamidgruppe.
Einzigartigkeit
Das Vorhandensein der Methylgruppe am Tetrazolring und das spezifische Substitutionsschema am Benzamidmolekül können im Vergleich zu ähnlichen Verbindungen einzigartige biologische Aktivitäten oder chemische Reaktivität verleihen.
Eigenschaften
Molekularformel |
C19H21N5O |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-(5-methyltetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C19H21N5O/c1-14(12-13-16-8-4-3-5-9-16)20-19(25)17-10-6-7-11-18(17)24-15(2)21-22-23-24/h3-11,14H,12-13H2,1-2H3,(H,20,25) |
InChI-Schlüssel |
PSUBFGDBAFNZRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC(C)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B12163503.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163511.png)
![{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone](/img/structure/B12163514.png)
![4-{(Z)-[2-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12163522.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163524.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163527.png)
![(5Z)-3-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12163532.png)

![(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12163556.png)


![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12163576.png)
